molecular formula C22H23N3O3 B7539158 1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone

1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone

Cat. No. B7539158
M. Wt: 377.4 g/mol
InChI Key: HIKMWHSMRIVWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPO or MPO-5, and it belongs to the family of oxadiazole derivatives. MPO-5 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of MPO-5 is not fully understood, but studies have suggested that it may act as a modulator of various signaling pathways in the body. MPO-5 has been shown to affect the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
MPO-5 has been shown to have a range of biochemical and physiological effects. Studies have shown that MPO-5 can reduce inflammation and oxidative stress in the body, which may help to prevent the development of various diseases. MPO-5 has also been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using MPO-5 in lab experiments is that it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications. However, one limitation is that the exact mechanism of action of MPO-5 is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving MPO-5. One area of interest is in the development of new drugs for the treatment of neurological disorders. Researchers may also investigate the potential use of MPO-5 in the treatment of cancer and other diseases. Additionally, further studies may be conducted to better understand the mechanism of action of MPO-5 and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of MPO-5 involves the reaction of 4-methoxybenzohydrazide with ethyl 2-bromoacetate to yield 4-methoxyphenyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with piperidine and 1-bromo-2-phenylethane to produce the final product, 1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone.

Scientific Research Applications

MPO-5 has been shown to have potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MPO-5 has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
Another potential application of MPO-5 is in the field of cancer research. Studies have shown that MPO-5 has anticancer properties and may be effective in inhibiting the growth of cancer cells.

properties

IUPAC Name

1-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-11-9-17(10-12-19)21-23-22(28-24-21)18-8-5-13-25(15-18)20(26)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKMWHSMRIVWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN(C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone

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